2-Bromostyrene

Catalog No.
S661300
CAS No.
2039-88-5
M.F
C8H7Br
M. Wt
183.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromostyrene

CAS Number

2039-88-5

Product Name

2-Bromostyrene

IUPAC Name

1-bromo-2-ethenylbenzene

Molecular Formula

C8H7Br

Molecular Weight

183.04 g/mol

InChI

InChI=1S/C8H7Br/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2

InChI Key

SSZOCHFYWWVSAI-UHFFFAOYSA-N

SMILES

C=CC1=CC=CC=C1Br

Synonyms

1-Bromo-2-ethenylbenzene; 1-Bromo-2-vinylbenzene; 2-Vinyl-1-bromobenzene; 2-Vinylphenyl bromide; o-Bromostyrene; o-Bromovinylbenzene;

Canonical SMILES

C=CC1=CC=CC=C1Br

Organic Synthesis: A Versatile Building Block

2-Bromostyrene's primary value lies in its role as a versatile building block for organic synthesis. The presence of a bromine atom and a vinyl group makes it a valuable precursor for various complex molecules. Studies have shown its effectiveness in synthesizing pharmaceuticals and agrochemicals [Source: Apollo Scientific - ].

One example involves the synthesis of heterocycles, which are organic compounds containing a ring structure with at least one non-carbon atom. Palladium-catalyzed reactions between 2-bromostyrene and specific aniline derivatives can yield various heterocycles like carbazoles, indoles, and acridines [Source: Tsvelikhovsky D, Buchwald SL. Synthesis of heterocycles via Pd-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline: preparation of carbazoles, indoles, dibenzazepines, and acridines. J Am Chem Soc. 2010;132(40):14048-51. doi: 10.1021/ja107511g].

Environmental Research: Detection and Elimination of Pollutants

Research has explored the use of 2-bromostyrene for detecting and eliminating specific pollutants in environmental samples. One study suggests its potential for identifying cyclopentane rings, commonly found in some pollutants, present in wastewater [Source: Biosynth - ].

Another area of investigation involves using 2-bromostyrene to eliminate anilines and amines, which are active substances often found in wastewater. Research suggests it can be an efficient method for their removal [Source: Biosynth - ].

Important Note

It is crucial to remember that these are research applications, and the large-scale implementation of 2-bromostyrene for environmental remediation might require further study and evaluation.

Material Science: Development of Fire-Resistant Polymers

Fire safety is a crucial aspect of material science research. Studies have explored the potential of 2-bromostyrene as a cross-linking agent in the development of fire-resistant bromostyrene-crosslinked polyesters [Source: Fisher Scientific - ]. These polymers offer improved fire resistance compared to conventional polyesters.

2-Bromostyrene is an organic compound derived from styrene (ethenylbenzene) by replacing a hydrogen atom at the second (ortho) position of the benzene ring with a bromine atom. It is a colorless liquid with a characteristic aromatic odor []. 2-Bromostyrene holds significance in scientific research primarily due to its reactive double bond and the presence of a halogen atom, which make it a versatile intermediate for various organic syntheses [].


Molecular Structure Analysis

The key feature of 2-Bromostyrene's structure is the presence of a vinyl group (C=C) attached to a benzene ring with a bromine atom positioned at the second carbon of the ring. This structure can be represented by the following formula: H2C=CHC6H4Br [].

The double bond in the vinyl group allows 2-bromostyrene to participate in addition reactions, while the bromine atom can be readily substituted in nucleophilic substitution reactions. The relatively electron-withdrawing nature of the bromine atom also influences the reactivity of the double bond [].


Chemical Reactions Analysis

2-Bromostyrene is involved in various chemical reactions, including:

  • Synthesis: 2-Bromostyrene can be synthesized through several methods, including the bromination of styrene with elemental bromine or N-bromosuccinimide (NBS) as a brominating agent [].

Balanced Chemical Equation for Bromination with NBS

C6H5CH=CH2 + NBS → C6H5CH=CHBr + N-Succinimide []

  • Reactions with Nucleophiles: The bromine atom in 2-bromostyrene can be readily substituted by various nucleophiles (Nu) in nucleophilic substitution reactions. A general representation of this reaction is:

C6H5CH=CHBr + Nu⁻ → C6H5CH=CHNu + Br⁻ []

  • Addition Reactions: The double bond in 2-bromostyrene can undergo addition reactions with various reagents. For example, it can react with hydrogen halides (HX) to form vicinal dibromo derivatives [].

Balanced Chemical Equation for Addition of HBr

C6H5CH=CHBr + HBr → C6H5CHBr-CH2Br []


Physical And Chemical Properties Analysis

  • Melting Point: Not readily available
  • Boiling Point: 145-147 °C []
  • Solubility: Miscible with most organic solvents like methanol []
  • Stability: Relatively unstable due to the presence of the reactive double bond. Typically stored with stabilizers like 4-tert-butylcatechol to prevent polymerization [].

XLogP3

3.4

Boiling Point

209.2 °C

Melting Point

-52.5 °C

UNII

9A96GP6Z5D

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

125904-11-2
2039-88-5

Wikipedia

2-bromostyrene

General Manufacturing Information

All other chemical product and preparation manufacturing
Benzene, ethenyl-, ar-bromo derivs.: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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